3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
Overview
Description
3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amine group, and a carboxylic acid group attached to a benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid typically involves multiple steps:
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (Et3N) to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions (e.g., amide bond formation) with amines in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling: EDC, HOBt, N,N-Diisopropylethylamine (DIPEA).
Major Products
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Deprotection: 3-Bromo-4-(aminomethyl)-benzoic acid.
Coupling: Amides and other derivatives formed through coupling with amines.
Scientific Research Applications
3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The bromine atom can facilitate interactions with biological targets through halogen bonding or serve as a leaving group in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(aminomethyl)-benzoic acid: Similar structure but lacks the Boc protection, making it more reactive.
4-(tert-Butoxycarbonylamino-methyl)-benzoic acid:
3-Bromo-benzoic acid: Lacks the amine group, limiting its versatility in chemical transformations.
Uniqueness
3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is unique due to the presence of both the Boc-protected amine and the bromine atom, which provide a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
3-bromo-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAUOUCZZYZWKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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